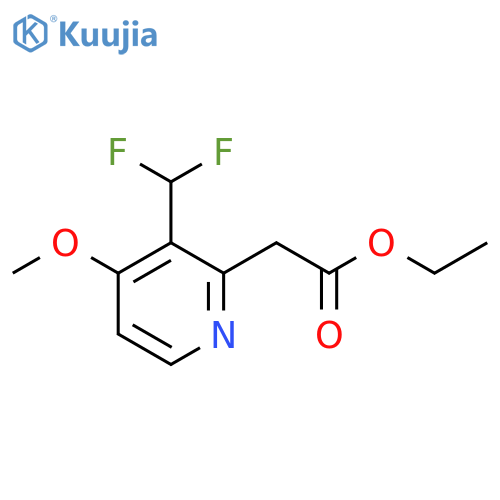Cas no 1805278-35-6 (Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate)

1805278-35-6 structure
商品名:Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate
CAS番号:1805278-35-6
MF:C11H13F2NO3
メガワット:245.222630262375
CID:4848102
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate
-
- インチ: 1S/C11H13F2NO3/c1-3-17-9(15)6-7-10(11(12)13)8(16-2)4-5-14-7/h4-5,11H,3,6H2,1-2H3
- InChIKey: DUGPZJLQLDXFRM-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=CN=C1CC(=O)OCC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 251
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 1.6
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076096-1g |
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate |
1805278-35-6 | 97% | 1g |
$1,564.50 | 2022-04-01 | |
| Alichem | A029076096-500mg |
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate |
1805278-35-6 | 97% | 500mg |
$847.60 | 2022-04-01 | |
| Alichem | A029076096-250mg |
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate |
1805278-35-6 | 97% | 250mg |
$494.40 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate 関連文献
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
1805278-35-6 (Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate) 関連製品
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
